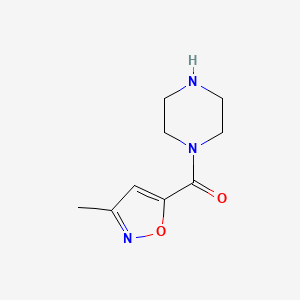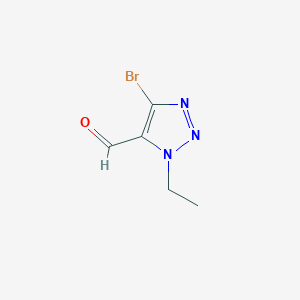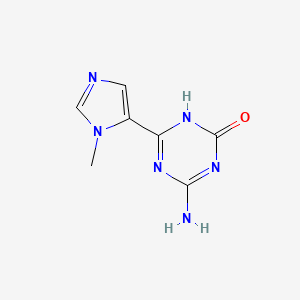
2,4,6-Trihydroxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxyquinoline-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminobenzonitrile with malononitrile in the presence of a base, followed by oxidation to introduce the hydroxyl groups at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Ethers and esters of quinoline.
Scientific Research Applications
2,4,6-Trihydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxyquinoline: Lacks the nitrile group but shares similar structural features.
2,4-Dihydroxyquinoline-3-carbonitrile: Lacks one hydroxyl group compared to 2,4,6-Trihydroxyquinoline-3-carbonitrile.
2,6-Dihydroxyquinoline-3-carbonitrile: Lacks one hydroxyl group at the 4 position.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups and a nitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
4,6-dihydroxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-7-9(14)6-3-5(13)1-2-8(6)12-10(7)15/h1-3,13H,(H2,12,14,15) |
InChI Key |
IYQOSBZCTQEJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(C(=O)N2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)

![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)








